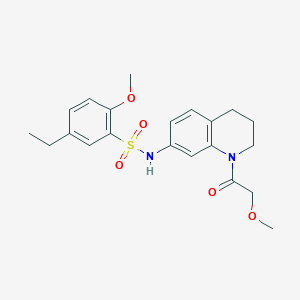
5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound. This chemical is notable for its structural attributes and the diverse functional groups it harbors, making it a compound of interest for various scientific investigations and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves a multi-step process. Key reaction steps typically include:
Formation of the Tetrahydroquinoline Core: : This can be achieved through the Povarov reaction, which involves the reaction of an aniline derivative, an aldehyde, and an alkene.
Attachment of the Methoxyacetyl Group: : This can involve standard acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: : This typically involves the reaction of an amine group with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial-scale synthesis of such compounds usually leverages automated and continuous flow processes to ensure consistency, yield, and safety. The industrial production might also employ different catalysts and more efficient reagents to reduce costs and improve reaction rates.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically at the methoxy groups or the ethyl group.
Reduction: : Reduction reactions can target the ketone group in the methoxyacetyl segment, converting it to an alcohol.
Substitution: : The aromatic rings and the sulfonamide group can be sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Halogenation can be done using halogens like chlorine or bromine, and nucleophilic substitutions can employ bases such as sodium methoxide.
Major Products
Oxidation: : Leads to the formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in various halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
This compound serves as a model molecule for studying the effects of various substituents on aromatic sulfonamides and heterocyclic compounds. Its diverse functional groups provide multiple reactive sites, making it ideal for mechanistic studies.
Biology
In biological research, this compound could be explored for its potential enzyme inhibition properties due to the sulfonamide group, which is a common pharmacophore in drug design.
Medicine
While specific medical applications may not be established, structurally similar compounds have been investigated for their potential anti-inflammatory, antibacterial, and anticancer activities.
Industry
Industrial applications could include its use as an intermediate in the synthesis of more complex molecules, potentially in the field of pharmaceuticals or agrochemicals.
作用机制
The mechanism by which 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts effects largely depends on its target. The sulfonamide group might inhibit enzymes by mimicking the transition state of their substrates, binding to the active site and thus preventing the enzyme from performing its function. The quinoline and methoxy groups could interact with biological membranes or proteins, altering their activities or stabilities.
相似化合物的比较
Similar compounds might include other sulfonamide-based molecules and quinoline derivatives. For example:
Sulfanilamide: : A simpler sulfonamide often used as an antibiotic.
Chloroquine: : A quinoline derivative used as an antimalarial drug.
The uniqueness of 5-ethyl-2-methoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its specific combination of functional groups, offering a unique set of chemical reactivities and potential biological activities not found in simpler analogs.
属性
IUPAC Name |
5-ethyl-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-15-7-10-19(28-3)20(12-15)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-2/h7-10,12-13,22H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYGWAWKCGWATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
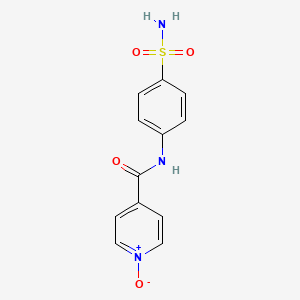
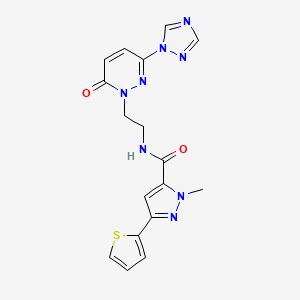
![10-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2517569.png)
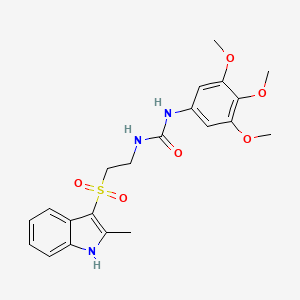
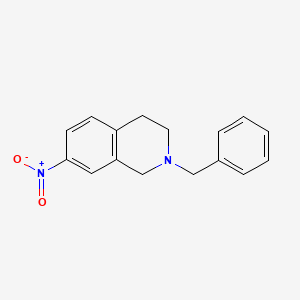
![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

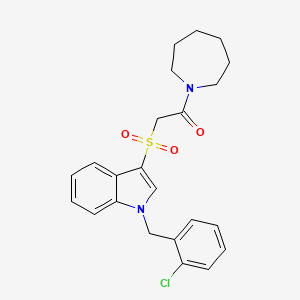
![3-({[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2517577.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2517580.png)
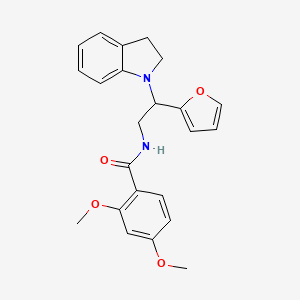
![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2517584.png)
